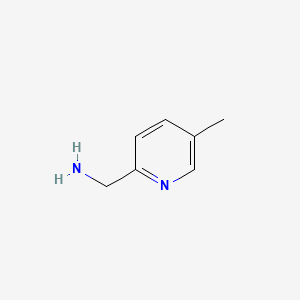

(5-Methylpyridin-2-yl)methanamine

Description

The exact mass of the compound (5-Methylpyridin-2-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (5-Methylpyridin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylpyridin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTVBKWLOZSCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465326 | |

| Record name | (5-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45715-08-0 | |

| Record name | (5-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Methylpyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to (5-Methylpyridin-2-yl)methanamine (CAS No. 45715-08-0)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, safety and handling, synthesis, and potential applications of (5-Methylpyridin-2-yl)methanamine, a key building block in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

(5-Methylpyridin-2-yl)methanamine, also known as 2-(Aminomethyl)-5-methylpyridine, is a substituted picolinamine derivative. Its structural and chemical properties make it a valuable intermediate in the synthesis of complex molecules.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 45715-08-0 | |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 207-208 °C at 760 mmHg | |

| Density | 1.001 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.5360 | |

| Flash Point | 96 °C (205 °F) | |

| Purity | ≥98.0% (GC) |

Safety and Handling

Proper handling of (5-Methylpyridin-2-yl)methanamine is crucial due to its hazardous nature. It is classified as a corrosive substance that can cause severe skin burns and eye damage.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement |

| Hazard Statements | H314 | Causes severe skin burns and eye damage. |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

Always consult the latest Safety Data Sheet (SDS) before handling this chemical. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Experimental Protocols

The synthesis of (5-Methylpyridin-2-yl)methanamine typically starts from 5-methyl-2-cyanopyridine. The nitrile group is reduced to a primary amine using a suitable reducing agent.

Caption: General synthesis route for (5-Methylpyridin-2-yl)methanamine.

Methodology: Reduction of 5-Methyl-2-cyanopyridine

-

Reaction Setup: A solution of 5-methyl-2-cyanopyridine in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The flask is cooled in an ice bath. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise to the solution while maintaining the low temperature. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Quenching and Workup: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution to precipitate the aluminum salts.

-

Extraction: The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (5-Methylpyridin-2-yl)methanamine.

Applications in Drug Discovery

(5-Methylpyridin-2-yl)methanamine serves as a crucial scaffold and building block in the development of various pharmaceutical agents. Its pyridine ring can participate in hydrogen bonding and π-stacking interactions, while the primary amine provides a key site for further functionalization.

Caption: Workflow of utilizing the title compound in drug discovery.

Its structure is incorporated into molecules targeting a range of biological entities, including:

-

Enzyme Inhibitors: The primary amine can be used to build pharmacophores that interact with the active sites of enzymes.

-

Receptor Ligands: The pyridine nitrogen and the aminomethyl group can be critical for binding to G-protein coupled receptors (GPCRs) or other cell surface receptors.

-

Scaffolds: The rigid pyridine ring provides a well-defined three-dimensional structure for orienting other functional groups, which is essential for structure-activity relationship (SAR) studies.

Quality Control and Analysis

Ensuring the purity and identity of (5-Methylpyridin-2-yl)methanamine is critical for its use in synthesis. A standard quality control workflow involves multiple analytical techniques.

Caption: A typical quality control workflow for chemical intermediates.

-

Gas Chromatography (GC): Used to determine the purity of the compound, often achieving ≥98.0%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups, such as the N-H stretches of the primary amine and C=N/C=C stretches of the pyridine ring.

An In-depth Technical Guide to (5-Methylpyridin-2-yl)methanamine for Researchers and Drug Development Professionals

Introduction

(5-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring and a methylamine substituent, is found in various biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of (5-Methylpyridin-2-yl)methanamine, alongside representative experimental protocols and analytical data derived from closely related analogs. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and evaluation of novel chemical entities.

Physicochemical Properties

A summary of the key physical and chemical properties of (5-Methylpyridin-2-yl)methanamine is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.

Table 1: Physical and Chemical Properties of (5-Methylpyridin-2-yl)methanamine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Boiling Point | 215.4 ± 25.0 °C (Predicted) | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| pKa | 8.76 ± 0.39 (Predicted) | |

| LogP | 0.06 | [1] |

| Flash Point | 104.7 ± 10.2 °C | [1] |

| Form | Solid | |

| CAS Number | 45715-08-0 | [1] |

Synthesis and Purification

Representative Experimental Protocol: Synthesis of a Substituted Pyridinylmethanamine

The following is a generalized protocol for the synthesis of a pyridinylmethanamine derivative, which can be adapted for the preparation of (5-Methylpyridin-2-yl)methanamine starting from 5-methylpicolinonitrile or 5-methylpicolinaldehyde.

Objective: To synthesize a substituted pyridinylmethanamine via the reduction of a pyridine nitrile.

Materials:

-

5-substituted picolinonitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0 - 4.0 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) (for workup)

-

Sodium hydroxide (NaOH) (for workup)

-

Ethyl acetate (for extraction)

Procedure:

-

A solution of the 5-substituted picolinonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting mixture is stirred until a granular precipitate is formed. The solid is removed by filtration and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude (5-Methylpyridin-2-yl)methanamine can be purified by vacuum distillation or by column chromatography on silica gel, using a suitable eluent system such as a gradient of dichloromethane and methanol.

A logical workflow for this synthesis is depicted in the following diagram:

Analytical Characterization

Comprehensive analytical data for (5-Methylpyridin-2-yl)methanamine is not currently published. However, the expected spectroscopic signatures can be predicted based on its structure and by comparison with closely related compounds for which data is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around 2.2-2.5 ppm), the methylene group of the aminomethyl moiety (a singlet around 3.8-4.2 ppm), and the three aromatic protons on the pyridine ring (in the range of 7.0-8.5 ppm). The protons of the primary amine may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon (around 17-20 ppm), the methylene carbon (around 45-50 ppm), and the five distinct carbons of the pyridine ring (in the aromatic region, typically 120-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of (5-Methylpyridin-2-yl)methanamine would be expected to exhibit characteristic absorption bands corresponding to:

-

N-H stretching vibrations of the primary amine (two bands in the region of 3300-3500 cm⁻¹).

-

C-H stretching vibrations of the methyl and methylene groups (around 2850-3000 cm⁻¹).

-

C=C and C=N stretching vibrations of the pyridine ring (in the region of 1400-1600 cm⁻¹).

-

N-H bending vibrations (around 1590-1650 cm⁻¹).

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for (5-Methylpyridin-2-yl)methanamine would be observed at an m/z of 122. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyridine ring.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity of (5-Methylpyridin-2-yl)methanamine or its involvement in any signaling pathways. However, the substituted pyridine motif is a common scaffold in a variety of biologically active molecules. For instance, various pyridine derivatives have been investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and as intermediates in the synthesis of pharmaceuticals with diverse therapeutic applications.

Given the interest in substituted pyridines in drug discovery, a logical workflow for investigating the biological potential of (5-Methylpyridin-2-yl)methanamine would involve a series of in vitro and in vivo studies.

Researchers interested in the pharmacological potential of this compound are encouraged to perform initial screenings against a panel of relevant biological targets, such as G-protein coupled receptors (GPCRs), kinases, or other enzymes implicated in disease pathways.

Conclusion

(5-Methylpyridin-2-yl)methanamine is a chemical entity with potential for further exploration in the field of medicinal chemistry. While detailed experimental and biological data are currently scarce, this guide provides a foundational understanding of its physicochemical properties and outlines general methodologies for its synthesis and characterization based on related structures. The lack of biological data presents an opportunity for novel research to uncover potential therapeutic applications for this and similar substituted pyridine derivatives. Future studies should focus on the development of a robust synthetic protocol, full analytical characterization, and comprehensive biological evaluation to elucidate its potential role in drug discovery and development.

References

(5-Methylpyridin-2-yl)methanamine molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a detailed experimental protocol for the synthesis of (5-Methylpyridin-2-yl)methanamine. This pyridine derivative is a valuable building block in medicinal chemistry and materials science.

Molecular Structure and Formula

(5-Methylpyridin-2-yl)methanamine is a primary amine featuring a pyridine ring substituted with a methyl group at the 5-position and a methanamine group at the 2-position.

-

Chemical Formula: C₇H₁₀N₂

-

Molecular Weight: 122.17 g/mol [1]

-

SMILES: Cc1ccc(CN)nc1[1]

-

InChI Key: NXTVBKWLOZSCQE-UHFFFAOYSA-N[1]

-

CAS Number: 45715-08-0

2D Molecular Structure:

Caption: 2D structure of (5-Methylpyridin-2-yl)methanamine.

Physicochemical Properties

The following table summarizes key physicochemical properties of (5-Methylpyridin-2-yl)methanamine.

| Property | Value | Source |

| Molecular Weight | 122.17 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 215.4 ± 25.0 °C (Predicted) | [2] |

| Density | 1.027 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.76 ± 0.39 (Predicted) | [2] |

Synthesis of (5-Methylpyridin-2-yl)methanamine

A common and effective method for the synthesis of (5-Methylpyridin-2-yl)methanamine is the reduction of the corresponding nitrile, 5-methyl-2-cyanopyridine, using a strong reducing agent such as Lithium Aluminium Hydride (LiAlH₄).

Experimental Protocol: Reduction of 5-Methyl-2-cyanopyridine

Materials:

-

5-Methyl-2-cyanopyridine

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled Water

-

15% Aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Nitrogen gas supply

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Reagent Addition: Anhydrous THF is added to the flask, followed by the cautious, portion-wise addition of Lithium Aluminium Hydride (LiAlH₄). The resulting suspension is stirred under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of 5-methyl-2-cyanopyridine in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction flask is cooled in an ice bath. The excess LiAlH₄ is quenched by the slow, sequential dropwise addition of:

-

Distilled water

-

15% aqueous NaOH solution

-

Additional distilled water This process should be performed with extreme caution due to the vigorous evolution of hydrogen gas.

-

-

Filtration: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with ethyl acetate.

-

Extraction: The organic filtrates are combined, and the aqueous layer is further extracted with ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (5-Methylpyridin-2-yl)methanamine can be further purified by vacuum distillation or column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the synthesis of (5-Methylpyridin-2-yl)methanamine from 5-methyl-2-cyanopyridine.

Caption: Synthesis of (5-Methylpyridin-2-yl)methanamine.

References

Spectroscopic and Spectrometric Characterization of (5-Methylpyridin-2-yl)methanamine: A Technical Guide

Affiliation: Google Research

Abstract

(5-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties is crucial for its application and further research. This technical guide provides a summary of the key spectral data for (5-Methylpyridin-2-yl)methanamine (CAS No: 45715-08-0). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectral data generated from computational models. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational dataset for this molecule's characteristics. The document also outlines generalized experimental protocols for the acquisition of such data.

Introduction

(5-Methylpyridin-2-yl)methanamine is a primary amine attached to a methyl-substituted pyridine ring. Its structure suggests potential applications as a building block in the synthesis of more complex molecules with biological activity. Spectroscopic and spectrometric analyses are fundamental to confirming the identity, purity, and structure of such compounds. This guide focuses on the four primary methods of characterization: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Disclaimer: The spectral data presented in this document are predicted values obtained from computational simulations. While these predictions are based on established algorithms and extensive datasets, they may differ from experimental values. This guide should therefore be used as a reference and for theoretical understanding, with the recommendation that experimental verification is performed.

Chemical Structure and Properties

The chemical structure of (5-Methylpyridin-2-yl)methanamine is presented below, along with a summary of its key properties.

-

IUPAC Name: (5-Methylpyridin-2-yl)methanamine

-

CAS Number: 45715-08-0

-

Molecular Formula: C₇H₁₀N₂

-

Molecular Weight: 122.17 g/mol

Caption: Chemical structure of (5-Methylpyridin-2-yl)methanamine.

Predicted Spectral Data

The following sections present the predicted spectral data for (5-Methylpyridin-2-yl)methanamine. These values were generated using cheminformatics software and should be considered theoretical.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Pyridine-H3 | 7.35 - 7.45 | Doublet of Doublets (dd) | ~8.0, 2.0 |

| Pyridine-H4 | 7.05 - 7.15 | Doublet (d) | ~8.0 |

| Pyridine-H6 | 8.25 - 8.35 | Singlet (s) | - |

| -CH₂-NH₂ | 3.80 - 3.90 | Singlet (s) | - |

| -CH₃ | 2.25 - 2.35 | Singlet (s) | - |

| -NH₂ | 1.50 - 2.50 | Broad Singlet (br s) | - |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine-C2 | 160 - 162 |

| Pyridine-C3 | 121 - 123 |

| Pyridine-C4 | 136 - 138 |

| Pyridine-C5 | 130 - 132 |

| Pyridine-C6 | 148 - 150 |

| -CH₂-NH₂ | 45 - 47 |

| -CH₃ | 17 - 19 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N and C=C Stretch (Pyridine Ring) | 1550 - 1650 | Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| Ion | Predicted m/z | Description |

| [M]⁺˙ (Molecular Ion) | 122.08 | Molecular ion of (5-Methylpyridin-2-yl)methanamine |

| [M-1]⁺ | 121.07 | Loss of a hydrogen radical |

| [M-15]⁺ | 107.06 | Loss of a methyl radical (CH₃) |

| [M-16]⁺ | 106.06 | Loss of an amino radical (NH₂) |

| [M-29]⁺ | 93.06 | Loss of a CH₂NH radical |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data described above. Specific parameters may vary depending on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (5-Methylpyridin-2-yl)methanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-600 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-10 seconds, and a larger number of scans compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

For liquid samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

For ESI, the sample is typically infused directly or via liquid chromatography.

-

For EI, the sample is volatilized before ionization.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a generalized workflow for the characterization of a chemical compound like (5-Methylpyridin-2-yl)methanamine.

Caption: A generalized workflow for the synthesis and spectral characterization of a chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectral data for (5-Methylpyridin-2-yl)methanamine, intended to aid researchers in their preliminary studies of this compound. The provided tables of predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the generalized experimental protocols, offer a comprehensive starting point for the spectroscopic and spectrometric characterization of this molecule. It is imperative to reiterate that experimental verification of this data is essential for any definitive structural assignment or application.

synonyms for (5-Methylpyridin-2-yl)methanamine like 5-Methyl-2-pyridinemethanamine

An In-depth Technical Guide to (5-Methylpyridin-2-yl)methanamine

Introduction

(5-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative that serves as a valuable building block in various chemical syntheses. Its structural features, combining a pyridine ring with a methyl and an aminomethyl group, make it a versatile intermediate in the fields of medicinal chemistry, agrochemical research, and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in drug development.

Nomenclature and Synonyms

The compound is known by several names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

| Synonym | Reference |

| 5-Methyl-2-pyridinemethanamine | [1][2] |

| (5-methylpyridin-2-yl)methylamine | [1][2][3] |

| 1-(5-methylpyridin-2-yl)methanamine | [3] |

| 2-Pyridinemethanamine, 5-methyl- | [3] |

| (5-Methyl-2-pyridyl)methanamine | [2] |

| 2-Aminomethyl-5-methylpyridin | [3] |

| 2-Methylamino-5-Methylpyridine | [3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of (5-Methylpyridin-2-yl)methanamine. These data are essential for planning chemical reactions, purification, and formulation.

| Property | Value | Reference |

| CAS Number | 45715-08-0 | [2][3][4][5][6] |

| Molecular Formula | C₇H₁₀N₂ | [3] |

| Molecular Weight | 122.17 g/mol | [2] |

| Boiling Point | 215.4 ± 25.0 °C at 760 mmHg | [1][2][3] |

| Density | 1.0 ± 0.1 g/cm³ | [1][2][3] |

| Flash Point | 104.7 ± 10.2 °C | [3] |

| pKa | 8.76 ± 0.39 (Predicted) | [1][2] |

| LogP | 0.06 | [3] |

| Form | Solid / Liquid | [1] |

| InChI Key | NXTVBKWLOZSCQE-UHFFFAOYSA-N | [3] |

| SMILES | Cc1ccc(CN)nc1 | [3] |

Synthesis

The primary synthetic route to (5-Methylpyridin-2-yl)methanamine involves the reduction of the corresponding nitrile, 5-methylpyridine-2-carbonitrile. This transformation is a standard procedure in organic synthesis and can be achieved through various reduction methods, including catalytic hydrogenation or the use of chemical reducing agents.

The logical workflow for the synthesis is outlined in the diagram below.

Caption: Synthetic pathway for (5-Methylpyridin-2-yl)methanamine.

Experimental Protocols

Protocol: Synthesis of (5-Methylpyridin-2-yl)methanamine via Catalytic Hydrogenation

This protocol describes a representative method for the synthesis of (5-Methylpyridin-2-yl)methanamine from 5-methylpyridine-2-carbonitrile using catalytic hydrogenation.

Materials:

-

5-Methylpyridine-2-carbonitrile

-

Palladium on carbon (10% Pd/C)

-

Methanol (anhydrous)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Standard glassware for hydrogenation (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

-

Reaction Setup: In a suitable hydrogenation flask, dissolve 5-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of methanol.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure (5-Methylpyridin-2-yl)methanamine.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone in modern pharmacology and agrochemistry.[7] The structural motif of (5-Methylpyridin-2-yl)methanamine makes it a key intermediate for creating more complex molecules with potential biological activity.

-

Pharmaceuticals: This compound serves as a foundational scaffold for a wide array of drug molecules.[7] The primary amine offers a reactive handle for derivatization, allowing for the construction of amides, ureas, and other functional groups common in active pharmaceutical ingredients (APIs). Pyridine-containing compounds are integral to drugs targeting various conditions, including inflammation, viral infections, and neurological disorders.[7] For example, the related compound 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is a critical intermediate in the synthesis of Abemaciclib, a CDK4 and CDK6 inhibitor used in oncology.[8]

-

Agrochemicals: In the agrochemical sector, 2-amino-5-methylpyridine is a precursor for various herbicides and pesticides.[7] The unique electronic properties of the pyridine ring, modulated by its substituents, can be leveraged to design molecules with specific activities against agricultural pests.

-

Coordination Chemistry and Materials Science: As a ligand, the nitrogen atoms in (5-Methylpyridin-2-yl)methanamine can coordinate with metal ions. This property is useful in developing novel catalysts for industrial chemical processes and in creating functional materials like metal-organic frameworks (MOFs).[7]

The relationship between this chemical building block and its applications is visualized below.

Caption: Applications of (5-Methylpyridin-2-yl)methanamine.

Safety Information

(5-Methylpyridin-2-yl)methanamine is classified as acutely toxic if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. (5-METHYLPYRIDIN-2-YL)METHANAMINE CAS#: 45715-08-0 [amp.chemicalbook.com]

- 2. (5-METHYLPYRIDIN-2-YL)METHANAMINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. (5-Methylpyridin-2-yl)methanamine | CAS#:45715-08-0 | Chemsrc [chemsrc.com]

- 4. 45715-08-0 | (5-Methylpyridin-2-yl)methanamine | Amines | Ambeed.com [ambeed.com]

- 5. 45715-08-0|(5-Methylpyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 6. 2-Aminomethyl-5-methylpyridine - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

The Rising Therapeutic Potential of (5-Methylpyridin-2-yl)methanamine Derivatives: A Technical Overview of Biological Activity

For Immediate Release

In the dynamic landscape of drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among the vast array of pyridine-containing compounds, derivatives of (5-Methylpyridin-2-yl)methanamine are emerging as a promising class with diverse biological activities. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the current understanding of the biological activities of these novel derivatives, focusing on their anticancer, antimicrobial, and neuroprotective potential. While comprehensive data on a wide range of novel (5-Methylpyridin-2-yl)methanamine derivatives remains an active area of research, this paper synthesizes the available information on structurally related compounds to highlight their therapeutic promise and guide future investigations.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of pyridine are well-established as potent anticancer agents, and compounds structurally related to (5-Methylpyridin-2-yl)methanamine are no exception. These molecules have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of critical enzymes and interference with cellular signaling pathways.

Recent studies have highlighted the potential of pyridine derivatives to inhibit protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. For instance, a series of 5-(pyridin-2-yl)thiazoles demonstrated significant inhibitory activity against Transforming Growth Factor-beta type 1 receptor kinase (ALK5), a key player in cancer progression. While not direct derivatives of (5-Methylpyridin-2-yl)methanamine, these findings underscore the potential of the pyridin-2-yl moiety in designing potent kinase inhibitors.

Furthermore, novel pyridothienopyrimidine derivatives have been shown to exhibit potent cytotoxic activity against liver (HepG-2) and breast (MCF-7) cancer cell lines, with some compounds displaying inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. Molecular docking studies of these compounds have provided insights into their binding modes within the EGFR active site, offering a rational basis for the design of more potent and selective inhibitors.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives that are structurally related to (5-Methylpyridin-2-yl)methanamine. This data provides a comparative baseline for the potency of these compounds against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Pyridothienopyrimidine | Compound 3a | HepG-2 | IC50 | 1.17 µM | |

| Pyridothienopyrimidine | Compound 5a | MCF-7 | IC50 | 2.79 µM | |

| Pyridothienopyrimidine | Compound 9b | HepG-2 | IC50 | 1.83 µM | |

| Pyrimidine-5-carbonitrile | Compound 11e | HCT-116 | IC50 | 1.14 µM | |

| Pyrimidine-5-carbonitrile | Compound 11e | MCF-7 | IC50 | 1.54 µM | |

| Amide derivative of 1,3,4-thiadiazole | Compound 6d | HeLa | IC50 | 2.8 µM | |

| Amide derivative of 1,3,4-thiadiazole | Compound 6d | PANC-1 | IC50 | 1.8 µM |

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Pyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

Studies on novel pyridothienopyrimidine derivatives have revealed significant antimicrobial activity against various bacterial and fungal strains. For example, certain derivatives showed potent activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range. The structure-activity relationship (SAR) studies of these compounds have indicated that modifications at specific positions of the pyridothienopyrimidine core can significantly influence their antimicrobial potency and spectrum.

Quantitative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine derivatives against various microbial strains, offering a glimpse into their potential as antimicrobial agents.

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyridothienopyrimidine | Compound 3a | Staphylococcus aureus | 8 | |

| Pyridothienopyrimidine | Compound 3a | Escherichia coli | 4 | |

| Pyridothienopyrimidine | Compound 5a | Bacillus subtilis | 8 | |

| Pyridothienopyrimidine | Compound 9b | Escherichia coli | 4 | |

| 5-Oxopyrrolidine Derivative | Compound 21 | Staphylococcus aureus | 2 |

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Recent research has suggested that certain pyridine derivatives may possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions. While specific studies on (5-Methylpyridin-2-yl)methanamine derivatives in this area are limited, the broader class of pyridine-containing compounds has shown promise. The proposed mechanisms of action often involve the modulation of neurotransmitter receptors and the inhibition of enzymes involved in neuroinflammation and oxidative stress.

Experimental Protocols

To facilitate further research and development of (5-Methylpyridin-2-yl)methanamine derivatives, this section provides detailed methodologies for key in vitro biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for determining the in vitro cytotoxicity of a novel compound using the MTT assay.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

(5-Methylpyridin-2-yl)methanamine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the (5-Methylpyridin-2-yl)methanamine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

(5-Methylpyridin-2-yl)methanamine derivatives

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Future Directions

The biological activities of pyridine derivatives are often mediated through their interaction with specific signaling pathways. For instance, in cancer, these compounds can modulate pathways involved in cell cycle regulation, apoptosis, and angiogenesis.

Potential Signaling Pathway Modulation by Pyridine Derivatives in Cancer

Caption: A simplified diagram illustrating potential points of intervention for pyridine derivatives in cancer signaling pathways.

Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of novel (5-Methylpyridin-2-yl)methanamine derivatives. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for optimizing their therapeutic potential and advancing them into preclinical and clinical development. The use of computational tools for in silico screening and SAR studies will undoubtedly accelerate the discovery of lead compounds with improved efficacy and safety profiles.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The biological activities and protocols described are based on currently available research on structurally related compounds and may not be directly applicable to all novel (5-Methylpyridin-2-yl)methanamine derivatives. Further research is required to fully characterize the properties of this specific class of compounds.

An In-depth Technical Guide to the Fundamental Reactivity of the Aminomethyl Pyridine Group

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminomethyl pyridine scaffold, a privileged structural motif, occupies a position of considerable significance in modern chemical sciences. It is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and highly effective catalysts.[1] This guide provides a comprehensive exploration of the fundamental reactivity of the aminomethyl pyridine group, dissecting the intricate interplay between the electron-deficient pyridine ring and the nucleophilic aminomethyl side chain. We will delve into the electronic properties that govern its behavior, its multifaceted reactivity at both the amine and pyridine moieties, and its pivotal role as a chelating ligand in coordination chemistry. This document is designed to serve as a technical resource, offering not only theoretical understanding but also practical, field-proven insights and detailed experimental protocols to empower researchers in their synthetic and developmental endeavors.

Core Principles: Electronic Structure and Physicochemical Properties

The reactivity of any aminomethyl pyridine isomer is a direct consequence of the electronic dialogue between the aromatic pyridine ring and the exocyclic aminomethyl group. The pyridine ring, due to the electronegative nitrogen atom, is inherently electron-deficient (π-deficient), which reduces its susceptibility to electrophilic aromatic substitution compared to benzene.[2] Conversely, the aminomethyl group (-CH₂NH₂) is a flexible, electron-donating group through induction. This duality is the key to its versatile chemical behavior.

The position of the aminomethyl group (ortho, meta, or para to the ring nitrogen) profoundly influences the molecule's basicity, nucleophilicity, and directing effects in substitution reactions.

Basicity and pKa

The aminomethyl pyridine moiety possesses two basic centers: the pyridine ring nitrogen and the primary amine nitrogen. The relative basicity of these sites is dictated by the substituent's position.

| Compound | Pyridine N (pKa) | Amino N (pKa) |

| Pyridine | 5.2 | - |

| 2-Aminomethylpyridine | ~5.9 (Predicted) | ~8.2 (Predicted) |

| 3-Aminomethylpyridine | ~5.7 (Predicted)[3] | 8.34 (Predicted)[4][5] |

| 4-Aminomethylpyridine | ~6.0 (Predicted) | ~8.5 (Predicted) |

Data compiled from predicted values in various chemical databases. Absolute experimental values may vary with conditions.

Causality Insight: The aminomethyl group, being electron-donating, increases the electron density on the pyridine ring, making the ring nitrogen more basic compared to unsubstituted pyridine. The primary amine's basicity is slightly modulated by the ring's electron-withdrawing inductive effect, but it remains the more basic site. This differential basicity allows for selective protonation or reaction under controlled pH conditions.

Electronic Influence Diagram

The following diagram illustrates the electronic interplay within the 4-aminomethyl pyridine isomer as an example. The inductive effect of the -CH₂NH₂ group donates electron density to the ring, while the ring itself withdraws it.

Caption: Electronic effects in 4-aminomethyl pyridine.

Modes of Reactivity

The aminomethyl pyridine group exhibits three primary modes of reactivity: reactions at the exocyclic amine, reactions on the pyridine ring, and coordination as a ligand.

Reactivity of the Aminomethyl Group

As a primary amine, the -CH₂NH₂ group undergoes a host of classical transformations. Its nucleophilicity is central to its utility in building molecular complexity.

-

N-Acylation and N-Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amides and sulfonamides. This is a common strategy in drug development to modulate properties like solubility and target binding. For instance, in the synthesis of novel DPP-4 inhibitors, the aminomethyl group is often acylated to form key amide linkages.[6][7]

-

N-Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines.

-

Reductive Amination & Schiff Base Formation: Condensation with aldehydes and ketones forms imines (Schiff bases), which can be subsequently reduced to secondary amines. This is a cornerstone of combinatorial chemistry for library synthesis. The Claisen-Schmidt condensation to form chalcones often involves a related mechanism where the amine acts as a basic catalyst or is incorporated into the final structure.[8]

-

Cyclocondensation Reactions: The bifunctional nature of the molecule allows it to participate in cyclization reactions. For example, 2-aminomethylpyridine can react with electrophilically activated nitroalkanes or selenium dioxide to form fused heterocyclic systems like imidazo[1,5-a]pyridines.[9][10] This showcases the amine acting as a nucleophile in an intramolecular ring-closing step.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. chembk.com [chembk.com]

- 5. 3-(Aminomethyl)pyridine CAS#: 3731-52-0 [m.chemicalbook.com]

- 6. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]

Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as Potent SIRT2 Inhibitors: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the discovery and structure-activity relationship (SAR) of a novel class of (5-phenylfuran-2-yl)methanamine derivatives as potent inhibitors of Sirtuin 2 (SIRT2). SIRT2 is a crucial enzyme in the sirtuin family of NAD+-dependent deacetylases and has emerged as a promising therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2] This document details the synthetic chemistry, in vitro inhibitory activity, and molecular modeling of these compounds, offering valuable insights for researchers and drug development professionals in the field of SIRT2 inhibition.

Core Findings and Structure-Activity Relationship

A focused screening of an in-house compound library identified 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid (compound 20 ) as a promising hit, exhibiting significant SIRT2 inhibition.[1][2] This discovery prompted the synthesis and evaluation of a series of (5-phenylfuran-2-yl)methanamine derivatives to explore the SAR and optimize inhibitory potency.

The subsequent SAR studies revealed several key structural features crucial for potent SIRT2 inhibition. Notably, the introduction of a pyridine moiety led to the identification of compound 25 , which demonstrated a significantly lower IC50 value of 2.47 µM, marking it as a more potent inhibitor than the known SIRT2 inhibitor AGK2 (IC50 = 17.75 µM).[1][2] Further investigations indicated that a urea linker and a 4-carboxyl group on the phenyl ring of the (5-phenylfuran-2-yl)methanamine scaffold are beneficial for binding to the active site of SIRT2.[1] Molecular docking studies suggest that these derivatives fit well within an induced hydrophobic pocket of the SIRT2 enzyme.[1][2]

Quantitative Inhibitory Data

The inhibitory activities of the synthesized (5-phenylfuran-2-yl)methanamine derivatives against human SIRT2 are summarized below. The data highlights the impact of various linkers and substituents on the phenyl ring.

Table 1: SIRT2 Inhibitory Activity of Urea and Amide Derivatives

| Compound | Linker | A Moiety | Inhibition % at 10 µM (Mean ± SD) | Inhibition % at 100 µM (Mean ± SD) |

| 12 | Urea | 4-quinolin-5-yl | 25 ± 3 | 55 ± 4 |

| 20 | Urea | 4-quinolin-5-yl | 35 ± 3 | 63 ± 5 |

| 21 | Urea | 4-quinolin-5-yl | 28 ± 2 | 58 ± 4 |

| 23 | Urea | 4-phenyl | 20 ± 2 | 45 ± 4 |

| 24 | Urea | 4-naphthalen-1-yl | 23 ± 3 | 50 ± 5 |

| 25 | Urea | 4-pyridin-3-yl | 90 ± 3 | 99 ± 2 |

| 26 | Urea | 4-quinolin-8-yl | 30 ± 4 | 60 ± 5 |

| 33 | Amide | 4-pyridin-3-yl | < 10 | < 10 |

| 34 | Amide | 4-pyridin-3-yl | < 10 | < 10 |

| Data sourced from a fluorescence-based SIRT2 activity assay.[1] |

Table 2: IC50 Values of Key Compounds

| Compound | IC50 (µM) |

| 25 | 2.47 |

| AGK2 | 17.75 |

| IC50 values were determined for compounds showing significant inhibition.[1][2] |

Experimental Protocols

General Synthesis of (5-phenylfuran-2-yl)methanamine Derivatives

The synthesis of the target compounds was primarily achieved through a multi-step process. The key steps involved a Suzuki cross-coupling reaction to form the 5-phenylfuran-2-carbaldehyde intermediates, followed by reductive amination and subsequent condensation reactions to introduce the urea or amide linkers.

Caption: Synthetic route for urea-based (5-phenylfuran-2-yl)methanamine derivatives.

SIRT2 Inhibition Assay

The enzymatic activity of SIRT2 was determined using a fluorescence-based assay.[1]

-

Reaction Mixture: The assay was performed in a buffer solution containing recombinant human SIRT2 enzyme, NAD+, and the fluorogenic substrate Ac-Glu-Thr-Asp-Lys(Dec)-AMC (p2270).

-

Inhibitor Addition: The test compounds were dissolved in DMSO and added to the reaction mixture at varying concentrations. A DMSO control was included in each assay.

-

Incubation: The reaction was initiated by the addition of the substrate and incubated at 37°C for a specified period.

-

Development: The reaction was terminated, and a developer solution was added to generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Data Analysis: The percentage of inhibition was calculated by comparing the fluorescence intensity of the compound-treated wells to that of the DMSO control wells. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow of the fluorescence-based SIRT2 inhibition assay.

Conclusion

The (5-phenylfuran-2-yl)methanamine scaffold represents a promising starting point for the development of novel and potent SIRT2 inhibitors. The SAR studies have provided critical insights into the structural requirements for effective inhibition, with compound 25 emerging as a lead candidate for further optimization. The detailed experimental protocols provided herein offer a foundation for the continued exploration of this chemical series and the development of next-generation SIRT2-targeted therapeutics.

References

literature review on substituted pyridine methanamine compounds

An In-Depth Technical Guide to Substituted Pyridine Methanamine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted pyridine methanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. As a bioisostere for various functional groups, the pyridine ring is a key component in many FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2] The addition of a substituted methanamine side chain provides a versatile anchor point for interacting with a wide range of biological targets. This technical guide provides a comprehensive literature review of this important class of compounds, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

The diverse biological activities of pyridine derivatives are well-documented, with applications including antimicrobial, antiviral, anticancer, and neurological treatments.[3][4] This review will focus on three prominent areas of research for substituted pyridine methanamine compounds: antitubercular agents targeting MmpL3, agonists of the 5-HT1A receptor for potential antidepressant and anxiolytic applications, and various anticancer agents.

Antitubercular Activity: MmpL3 Inhibition

Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutics.[5] One of the most promising new drug targets is the Mycobacterial Membrane protein Large 3 (MmpL3).[6]

Mechanism of Action and Signaling Pathway

MmpL3 is an essential inner membrane transporter protein in Mtb. It is responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acids, from the cytoplasm to the periplasm.[6][7] Mycolic acids are the major components of the mycobacterial outer membrane, which is critical for the bacterium's viability and virulence. The transport process is dependent on the proton motive force (PMF).[6] Inhibition of MmpL3 blocks the mycolic acid biosynthetic pathway, leading to the accumulation of TMM in the cytoplasm and ultimately causing bacterial death.[6] Pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3.[5][8]

Quantitative Data: Antitubercular Activity

The antitubercular activity of substituted pyridine-2-methylamine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain and various drug-resistant clinical isolates.

| Compound | R¹ Substituent | R² Substituent | MIC (µg/mL) vs H37Rv | Reference |

| 21 | N-4,4-dimethyl-1,4-azasilyl | Isopropyl | 0.5 | [5] |

| 37 | N-8-azaspiro[4.5]decyl | Isopropyl | 0.125 | [5] |

| 62 | N-8-azaspiro[4.5]decyl | 4-biphenyl | 0.016 | [5][8] |

| 63 | N-8-azaspiro[4.5]decyl | 4-biphenyl | 0.0156 | [5] |

Note: Compound 62 also showed high potency against MDR/XDR-TB clinical isolates with MIC values ranging from 0.0039 to 0.0625 µg/mL and low cytotoxicity against Vero cells (IC₅₀ ≥ 16 µg/mL).[5][8]

Experimental Protocols

A common synthetic route involves the reductive amination of a pyridine-2-carboxaldehyde with a primary or secondary amine.

Detailed Protocol:

-

Dissolution: Dissolve the substituted pyridine-2-carboxaldehyde (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Addition of Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) or sodium borohydride (NaBH₄), portion-wise to the stirring solution at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

This colorimetric assay is a standard high-throughput method for assessing the susceptibility of M. tuberculosis to antimicrobial compounds.[5][8][9]

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

M. tuberculosis H37Rv culture

-

Test compounds and standard drugs (e.g., isoniazid)

-

Alamar Blue reagent

-

10% Tween 80

Protocol:

-

Plate Setup: Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to prevent evaporation.

-

Compound Dilution: Prepare serial dilutions of the test compounds in 7H9 broth directly in the microplate. The final volume in each well should be 100 µL. Include drug-free control wells.

-

Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

-

Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

-

Addition of Alamar Blue: After incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.

-

Second Incubation: Re-incubate the plates at 37°C for 24 hours.

-

Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[9]

5-HT1A Receptor Agonism: Antidepressant and Anxiolytic Potential

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of depression and anxiety disorders.[10] Agonists at this receptor have shown therapeutic efficacy. A series of aryl-{4-[(6-substituted-pyridin-2-ylmethylamino)methyl]piperidin-1-yl}methanone derivatives have been developed as potent and selective 5-HT1A receptor agonists.[6][11]

Mechanism of Action and Signaling Pathway

The 5-HT1A receptor is coupled to the inhibitory G-protein, Gi/o. Upon agonist binding, the G-protein is activated, leading to the inhibition of the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering neuronal excitability.[10]

Quantitative Data: 5-HT1A Receptor Binding and Activity

The affinity of these compounds for the 5-HT1A receptor is determined by radioligand binding assays (Ki values), while their functional potency is measured in cAMP accumulation assays (EC₅₀ or pEC₅₀ values).

| Compound | R Substituent on Pyridine | Receptor Affinity Ki (nM) | Functional Activity (cAMP assay) | Reference |

| 36 | Azetidino | 0.4 | Potent Agonist | [11] |

| 40 | 5-Methyl-6-methylamino | 0.2 | Potent Agonist | [6] |

| 70 | Oxazol-5-yl | 0.3 | Potent Agonist | [11] |

| 8bt | Benzothiophene-3-carboxamide | 2.7 | Superagonist (124% efficacy) | [1] |

Experimental Protocols

A representative synthesis involves the reduction of a carboxamide intermediate.[12]

Protocol:

-

Amide Formation: Dissolve the precursor 2-carboxamido-pyridine derivative (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

-

Reduction: Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1 M in THF, ~1.2 equivalents), to the reaction mixture.

-

Reflux: Heat the solution to reflux for 4-6 hours.

-

Quenching: Cool the reaction in an ice bath and carefully quench by sequential dropwise addition of water, 20% aqueous sodium hydroxide, and then more water.

-

Workup: Filter the resulting solid and evaporate the organic phase to dryness.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired pyridin-2-yl-methylamine product. Subsequent steps involve coupling this intermediate with the appropriate piperidine moiety.

This functional assay measures the ability of a 5-HT1A agonist to inhibit the production of cAMP.[10][13][14]

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Forskolin (an adenylyl cyclase activator).

-

Test agonists and reference compounds (e.g., 8-OH-DPAT).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescence-based).

Protocol:

-

Cell Preparation: Culture cells to confluency. On the day of the assay, detach cells, centrifuge, and resuspend in assay buffer containing the PDE inhibitor to the desired density (e.g., 3000 cells/well).

-

Compound Addition: Add the test compounds (agonists) at various concentrations to the wells of a 384-well plate.

-

Cell Plating: Dispense the cell suspension into the wells containing the test compounds and incubate for 15-30 minutes at room temperature.

-

Stimulation: Add a solution of forskolin (at a pre-determined concentration, e.g., 10 µM) to all wells (except negative controls) to stimulate cAMP production.

-

Incubation: Incubate the plate for 30-60 minutes at room temperature.

-

Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., cAMP-d2 conjugate and anti-cAMP antibody for HTRF).

-

Measurement: After a final incubation (e.g., 60 minutes), read the plate on a suitable plate reader.

-

Data Analysis: The signal is inversely proportional to the agonist's activity. Plot the signal against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.

Anticancer Activity

The pyridine scaffold is present in numerous anticancer agents.[11][15] Pyridine methanamine derivatives and related structures have been investigated for their antiproliferative activity against various cancer cell lines, with some acting through mechanisms such as the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[16]

Quantitative Data: In Vitro Anticancer Activity

The antiproliferative effects of these compounds are evaluated using cell viability assays, with results reported as IC₅₀ values (the concentration required to inhibit cell growth by 50%).

| Compound Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | [16] |

| Pyridine-Urea | 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | [16] |

| Pyridine-Urea | 8e | VEGFR-2 (Enzymatic) | 3.93 | [16] |

| Pyridinyl Estra-1,3,5(10)-triene | 9 | MDA-MB-231 (Breast) | 0.96 | [14] |

| Pyridinyl Estra-1,3,5(10)-triene | 13 | MDA-MB-231 (Breast) | 3.08 | [14] |

| Pyridine Derivative | 8 | HEPG2 (Liver) | 7.9 | [15] |

| Pyridine Derivative | 14 | HEPG2 (Liver) | 7.4 | [15] |

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HEPG2).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

96-well plates.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in serial dilutions). Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Conclusion

Substituted pyridine methanamine compounds represent a versatile and highly valuable scaffold in modern drug discovery. The literature clearly demonstrates their potential in developing potent and selective agents for a range of therapeutic areas. The pyridine-2-methylamines are exceptional antitubercular candidates that operate through the validated mechanism of MmpL3 inhibition. In the field of neuroscience, derivatives have been optimized to act as potent 5-HT1A receptor agonists, showing promise for the treatment of mood disorders. Furthermore, the broad applicability of this structural class is highlighted by the identification of various derivatives with significant in vitro anticancer activity. The detailed protocols and summarized data presented in this guide are intended to serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this important chemical family. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them into clinical development.

References

- 1. journals.asm.org [journals.asm.org]

- 2. N-(Pyridin-2-ylmethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-EM structure of the trehalose monomycolate transporter, MmpL3, reconstituted into peptidiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. researchgate.net [researchgate.net]

- 12. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Direct recognition of the mycobacterial glycolipid, trehalose dimycolate, by C-type lectin Mincle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Preliminary Investigation into the Toxicity of (5-Methylpyridin-2-yl)methanamine: A Technical Overview

Disclaimer: This document summarizes the currently available public information regarding the toxicity of (5-Methylpyridin-2-yl)methanamine. A comprehensive toxicological assessment requires dedicated experimental studies, which are not publicly available at the time of this report. The information herein is intended for researchers, scientists, and drug development professionals as a preliminary guide and should not be considered a complete safety evaluation.

Introduction

(5-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative with potential applications in chemical synthesis and pharmaceutical development. As with any novel compound, a thorough understanding of its toxicological profile is paramount for safe handling and for assessing its potential as a drug candidate. This technical guide provides a preliminary investigation into the known toxicity of (5-Methylpyridin-2-yl)methanamine, based on available safety data. Due to a significant lack of in-depth experimental studies in the public domain, this document will focus on summarizing the existing hazard classifications and providing generalized experimental protocols that would be necessary for a comprehensive evaluation.

Hazard Identification and Classification

The primary source of toxicity information for (5-Methylpyridin-2-yl)methanamine comes from supplier Safety Data Sheets (SDS), which provide classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications indicate potential health hazards but do not provide detailed experimental data such as LD50 values.

Table 1: GHS Hazard Classifications for (5-Methylpyridin-2-yl)methanamine

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[1] |

The target organ identified for single exposure is the respiratory system.[1]

Experimental Protocols for Toxicological Assessment

Detailed experimental protocols for (5-Methylpyridin-2-yl)methanamine are not available in published literature. However, the following sections describe standardized, generic protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines, which would be appropriate for assessing the toxicity of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

Objective: To determine the acute oral toxicity of a substance, providing an estimate of the LD50 (median lethal dose).

Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are young adults, healthy, and within a defined weight range.

Methodology:

-

Dosing: The test substance is administered orally by gavage. Dosing is sequential, with a single animal being dosed at each step.

-